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molecular formula C8F18O2 B8479883 Bis(perfluoro-t-butyl) peroxide CAS No. 26842-85-3

Bis(perfluoro-t-butyl) peroxide

Cat. No. B8479883
M. Wt: 470.05 g/mol
InChI Key: RMHJZXQCOUCQQX-UHFFFAOYSA-N
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Patent
US04075073

Procedure details

In accordance with this invention, it has been found that the above-described objects can be accomplished by effecting a photolytic reaction between equimolar amounts of perfluoro-t-butyl hypofluorite and tetrafluorohydrazine. The resulting volatile reaction product, NF3, is evacuated at -90° C leaving a pure bis(perfluoro-t-butyl) peroxide residue.
Name
perfluoro-t-butyl hypofluorite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[O:2][C:3]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].FN(F)N(F)F>>[F:5][C:4]([F:7])([F:6])[C:3]([O:2][O:2][C:3]([C:4]([F:5])([F:6])[F:7])([C:12]([F:13])([F:15])[F:14])[C:8]([F:11])([F:10])[F:9])([C:12]([F:15])([F:14])[F:13])[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
perfluoro-t-butyl hypofluorite
Quantity
0 (± 1) mol
Type
reactant
Smiles
FOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FN(N(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting volatile reaction product, NF3, is evacuated at -90° C

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(C(F)(F)F)OOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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